molecular formula C19H18ClN9O5S2 B1662134 Cefozopran monohydrochloride CAS No. 113981-44-5

Cefozopran monohydrochloride

Cat. No. B1662134
M. Wt: 552 g/mol
InChI Key: NTJHUKMPVIFDNY-CZNPUCISSA-N
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Description

Cefozopran monohydrochloride, also known as Cefozopran HCl, is a fourth-generation cephalosporin . It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria . The molecular formula of Cefozopran monohydrochloride is C19H18ClN9O5S2 .


Molecular Structure Analysis

The molecular structure of Cefozopran monohydrochloride is complex, with a molecular weight of 515.52 g/mol . Unfortunately, the specific details of the molecular structure are not provided in the available sources .


Chemical Reactions Analysis

Cefozopran monohydrochloride’s degradation in the solid state was found to be a first-order reaction depending on the substrate concentration . The pharmacokinetics of Cefozopran after single and multiple-dose intravenous administration in healthy subjects was studied, and it was found that Cefozopran was mainly excreted in its unchanged form, with no tendency for accumulation, via the kidney .

Scientific Research Applications

Pharmacokinetics in Healthy Subjects

Cefozopran is a broad-spectrum parenteral cephalosporin effective against Gram-positive and Gram-negative bacteria. A study by Wu et al. (2015) evaluated its pharmacokinetics in healthy subjects. The study found linear increases in maximum plasma concentration and area under the plasma concentration-time curve, indicating predictable drug behavior in the body.

Stability in Aqueous Solutions

The stability of Cefozopran hydrochloride in various pH environments was explored by Zalewski et al. (2016). The study concluded that Cefozopran is most stable at slightly acidic and neutral pH and less stable in alkaline conditions.

Stability-Indicating Assay Method

Development and validation of a stability-indicating LC-UV method for Cefozopran hydrochloride were conducted by Zalewski et al. (2015). This method is crucial for identifying and determining Cefozopran in pharmaceuticals and during kinetic studies.

Radiolytic Studies in Solid State

The chemical stability of Cefozopran hydrochloride when subjected to radiation sterilization was studied by Zalewski et al. (2017). The findings indicated that Cefozopran hydrochloride is not resistant to radiation sterilization, suggesting alternative sterilization methods for this compound.

Clinical Efficacy in Febrile Neutropenic Patients

A clinical study comparing Cefozopran with other antibiotics in treating febrile neutropenia in adult patients was conducted by Nakane et al. (2015). The study concluded that the effects of Cefozopran were comparable to other drugs for empiric therapy in these patients.

Safety And Hazards

Cefozopran monohydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJHUKMPVIFDNY-XFDPNJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN9O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefozopran monohydrochloride

CAS RN

113981-44-5
Record name Cefozopran monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113981-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefozopran monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFOZOPRAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MYF de Aránguiz, S de la Torre… - European journal of …, 2007 - Elsevier
Non-isothermal degradations were applied to carry out simulation studies to analyse the influence of some factors on the accuracy and precision of stability parameters of drugs, to …
Number of citations: 5 www.sciencedirect.com
H Matsunaga, S Miyake… - Journal of the …, 1998 - Tokyo: Pharmaceutical Society of …
Number of citations: 4
松永浩和, 三宅荘八郎, 西島功二 - YAKUGAKU ZASSHI, 1998 - jstage.jst.go.jp
… The stability of cefozopran monohydrochloride was studied by the nonisothermal method … For the determination of the stability of cefozopran monohydrochloride in a solid state, the Ea …
Number of citations: 2 www.jstage.jst.go.jp

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